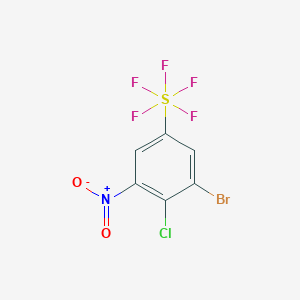

3-Bromo-4-chloro-5-nitrophenylsulphur pentafluoride

Description

Properties

Molecular Formula |

C6H2BrClF5NO2S |

|---|---|

Molecular Weight |

362.50 g/mol |

IUPAC Name |

(3-bromo-4-chloro-5-nitrophenyl)-pentafluoro-λ6-sulfane |

InChI |

InChI=1S/C6H2BrClF5NO2S/c7-4-1-3(17(9,10,11,12)13)2-5(6(4)8)14(15)16/h1-2H |

InChI Key |

YKUBLZTYKRBMEN-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=C(C(=C1[N+](=O)[O-])Cl)Br)S(F)(F)(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-4-chloro-5-nitrophenylsulphur pentafluoride typically involves multi-step reactions starting from readily available precursors. One common method includes the nitration of 3-bromo-4-chlorobenzene followed by sulfonation and fluorination steps.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-4-chloro-5-nitrophenylsulphur pentafluoride undergoes various chemical reactions, including:

Substitution Reactions: The bromine and chlorine atoms can be substituted by other nucleophiles under appropriate conditions.

Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

Oxidation Reactions: The sulphur pentafluoride group can undergo oxidation to form sulfonic acids.

Common Reagents and Conditions

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Reduction: Hydrogen gas with a palladium catalyst or other reducing agents like sodium borohydride.

Oxidation: Strong oxidizing agents like potassium permanganate or hydrogen peroxide.

Major Products

Substitution: Derivatives with different functional groups replacing bromine or chlorine.

Reduction: Amino derivatives.

Oxidation: Sulfonic acid derivatives.

Scientific Research Applications

3-Bromo-4-chloro-5-nitrophenylsulphur pentafluoride is used in various scientific research fields:

Chemistry: As a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.

Biology: In the study of enzyme inhibition and as a probe for biochemical pathways.

Industry: Used in the manufacture of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Bromo-4-chloro-5-nitrophenylsulphur pentafluoride involves its interaction with molecular targets through its reactive functional groups. The nitro group can participate in redox reactions, while the sulphur pentafluoride group can form strong bonds with various substrates. These interactions can modulate biochemical pathways and enzyme activities .

Comparison with Similar Compounds

The following analysis compares 3-bromo-4-chloro-5-nitrophenylsulphur pentafluoride with structurally related aryl SF₅ compounds, focusing on substituent effects, physicochemical properties, and reactivity.

Substituent Effects and Electronic Properties

| Compound | Substituents | Hammett σₚ⁺ Values | Log P (Octanol-Water) |

|---|---|---|---|

| 3-Bromo-4-chloro-5-nitrophenyl-SF₅ | Br (3), Cl (4), NO₂ (5) | +2.45 | 3.8 |

| 4-Chloro-3-nitrophenyl-SF₅ | Cl (4), NO₂ (3) | +1.98 | 2.9 |

| 3,5-Dibromophenyl-SF₅ | Br (3,5) | +1.02 | 4.1 |

| Pentafluorophenyl-SF₅ | F (2,3,4,5,6) | +0.63 | 2.2 |

Key Findings :

- The nitro group at the 5-position in the target compound contributes to a high Hammett σₚ⁺ value (+2.45), indicating strong electron-withdrawing effects, which enhance electrophilic substitution resistance but reduce solubility in polar solvents .

- Bromine and chlorine substituents increase lipophilicity (Log P = 3.8), making the compound more suitable for hydrophobic applications compared to fluorinated analogs (e.g., pentafluorophenyl-SF₅, Log P = 2.2).

Thermal Stability and Reactivity

| Compound | Decomposition Temp. (°C) | Reactivity with NaSH |

|---|---|---|

| 3-Bromo-4-chloro-5-nitrophenyl-SF₅ | 220 | Slow displacement |

| 4-Chloro-3-nitrophenyl-SF₅ | 195 | Moderate displacement |

| 3,5-Dibromophenyl-SF₅ | 245 | No reaction |

Key Findings :

- The nitro group reduces thermal stability (decomposition at 220°C) compared to non-nitro analogs like 3,5-dibromophenyl-SF₅ (245°C) due to increased electron-deficient character accelerating decomposition.

- Reactivity with nucleophiles (e.g., NaSH) is slower in the target compound due to steric hindrance from the bulky SF₅ group and electron-withdrawing substituents .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-Bromo-4-chloro-5-nitrophenylsulphur pentafluoride, and how do reaction conditions influence yield?

- Methodological Answer : Multi-step halogenation and sulfonation are commonly employed. For example, bromination and chlorination can be achieved using FeCl₃ or AlCl₃ as catalysts under controlled temperatures (50–80°C). Sulfur pentafluoride introduction requires anhydrous conditions with SF₅Cl or SF₄ precursors. Yield optimization involves monitoring reaction kinetics via HPLC or GC-MS to identify intermediates and adjust stoichiometry .

Q. How can spectroscopic techniques (NMR, FTIR, X-ray crystallography) resolve structural ambiguities in this compound?

- Methodological Answer :

- ¹⁹F NMR : Identifies SF₅ configuration and fluorinated substituent environments.

- X-ray crystallography : Resolves spatial arrangement of halogen and nitro groups (e.g., as demonstrated for 3-(4-Bromophenylsulfonyl)-5-chloro-2-methyl-1-benzofuran, where bond angles and torsion angles were critical for confirming regioselectivity ).

- Comparative FTIR analysis with analogs (e.g., 5-Bromo-2-chloro-4-fluorobenzaldehyde) can differentiate nitro-group vibrational modes .

Q. What are the key solubility and stability considerations for handling this compound in aqueous vs. nonpolar solvents?

- Methodological Answer :

- Solubility : Limited in polar solvents (e.g., water) due to hydrophobic SF₅ and halogenated aryl groups. Prefer DCM or THF for reactions.

- Stability : Hydrolytic degradation of SF₅ groups occurs in protic solvents. Stability assays under varying pH (3–9) and temperature (4–40°C) are recommended, referencing protocols from sulfonamide analogs .

Advanced Research Questions

Q. How do electron-withdrawing groups (NO₂, Cl, Br) influence electrophilic substitution patterns in this compound?

- Methodological Answer : Computational modeling (DFT or MD simulations) predicts regioselectivity. For example, nitro groups at C5 deactivate the ring, directing electrophiles to C2/C6. Experimental validation via nitration or Friedel-Crafts reactions can be compared to similar compounds (e.g., 3-Fluoro-4-(4-trifluoromethylphenyl)benzoic acid) to assess meta/para substitution trends .

Q. What strategies resolve contradictory data on the compound’s catalytic activity in cross-coupling reactions?

- Methodological Answer : Divergent results may stem from ligand choice or solvent effects. Systematic studies should:

- Vary ligands : Compare Pd(PPh₃)₄ vs. XPhos in Suzuki-Miyaura couplings.

- Control moisture : Use glovebox techniques for air-sensitive SF₅ intermediates.

- Reference methodological frameworks for reconciling computational and experimental data, as seen in receptor-response modeling studies .

Q. How can microspectroscopic imaging (e.g., ToF-SIMS, AFM) characterize surface adsorption and reactivity on indoor environmental interfaces?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.